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Compound of Interest

Compound Name: Terpinyl propionate

CAS No.: 80-27-3

Cat. No.: B1593875

Get Quote

Target Analytes: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass

Spectrometry (MS) Version: 1.0 | Classification: Technical Reference[1]

Executive Summary
-Terpinyl propionate (CAS 80-27-3) is a monoterpene ester synthesized from

-terpineol and propionic acid.[1][2] Widely utilized in fragrance formulation for its stability and
herbaceous-floral profile, it also serves as a lipophilic probe in drug delivery research. This
guide provides a rigorous spectroscopic framework for the identification and quality control of

-terpinyl propionate, focusing on the specific

-isomer (p-menth-1-en-8-yl propionate).[1]

Molecular Specifications
IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate[1][2][3][4]

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">
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[4]

Molecular Weight: 210.31 g/mol [5][6]

Key Structural Feature: Tertiary ester linkage at the C8 position of the p-menthane skeleton,

providing significant steric bulk and resistance to hydrolysis compared to primary esters.

Sample Preparation & Synthesis Validation
Reliable spectroscopic data depends on sample purity. The following protocol ensures the

isolation of the

-isomer from commercial "terpinyl" mixtures.

Synthesis/Purification Protocol
Objective: Isolate high-purity

-terpinyl propionate.

Reagents:

-Terpineol (95%+), Propionic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (catalytic).

Reaction: Stir at 40°C for 6 hours under

atmosphere. The tertiary alcohol requires DMAP activation to overcome steric hindrance.

Workup: Quench with ice water. Extract with diethyl ether.[7] Wash with 1M HCl (remove

pyridine), saturated

, and brine.

Purification: Fractional distillation under reduced pressure (approx. 110°C at 10 mmHg).

Validation: Check GC-MS for a single peak at Retention Index (RI) ~1468 (DB-5 column).

Mass Spectrometry (MS) Analysis
Method: Electron Impact (EI), 70 eV.
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Fragmentation Logic
The mass spectrum of

-terpinyl propionate is dominated by the instability of the tertiary ester bond. The molecular
ion is often weak or absent, with the spectrum resembling a superposition of the terpene cation
and the acid fragment.

Molecular Ion (

): m/z 210 (Trace/Weak).

Base Peak: m/z 136 (

).

Mechanism: McLafferty-like rearrangement or direct elimination of propionic acid yields the

stable terpene cation (

), isomeric with limonene/terpinolene.

Diagnostic Fragments:

m/z 121: Loss of methyl from the terpene cation (

).

m/z 93: Retro-Diels-Alder fragmentation of the cyclohexene ring (

).

m/z 57: Propionyl cation (

), confirming the propionate headgroup.

Fragmentation Pathway Diagram
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: EI-MS fragmentation pathway showing the characteristic elimination of the acid

moiety.[1]

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat liquid).

The IR spectrum confirms the ester functionality and the unsaturation of the terpene ring.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Nuclear Magnetic Resonance (NMR)
Solvent:
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| Reference: TMS (0.00 ppm)[1]

NMR Analysis (400 MHz)
The proton spectrum is characterized by the propionate ethyl group and the specific methyl

signatures of the p-menthane skeleton.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Expert Insight: Unlike secondary esters (e.g., menthyl acetate),

-terpinyl propionate lacks a methine proton

to the oxygen (H-8), as C8 is quaternary.[1] The downfield shift of the gem-dimethyls (1.41/1.43
ppm) compared to

-terpineol (~1.2 ppm) is the primary confirmation of esterification.[1]

NMR Analysis (100 MHz)
The carbon spectrum confirms the quaternary center at C8 and the carbonyl environment.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Elucidation Workflow
The following logic gate diagram illustrates the decision process for confirming the identity of

-terpinyl propionate in a complex mixture.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Step-by-step spectroscopic validation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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